2-Methoxy-5-nitrobenzenediazonium (CAS 27165-17-9), commercially designated as Fast Scarlet RC Base or Azoic Diazo Component 13, is a highly stabilized diazonium cation essential for the synthesis of high-performance organic pigments and azoic textile dyes. Structurally characterized by an ortho-methoxy group and a meta-nitro group relative to the diazonium moiety, this compound offers a precise balance of electrophilic reactivity and thermal stability. In industrial procurement, it is the non-substitutable precursor for manufacturing specific color index materials, most notably Pigment Red 23 (C.I. 12355) and Pigment Red 12, where its unique substitution pattern dictates both the coupling kinetics during synthesis and the crystal packing, shade, and lightfastness of the final commercial pigment [1].
Attempting to substitute 2-Methoxy-5-nitrobenzenediazonium with closely related structural isomers, such as 2-Methoxy-4-nitrobenzenediazonium (Fast Red B), fundamentally alters both the manufacturing process and the final product. In the 4-nitro isomer, the nitro group is para to the diazonium cation, triggering strong resonance-driven (-M) activation that causes excessively rapid, difficult-to-control coupling kinetics, often leading to tarry byproducts and uneven crystal growth. Conversely, the 5-nitro group in Fast Scarlet RC is meta to the diazonium moiety, providing moderate inductive (-I) activation that ensures controlled coupling rates. Furthermore, substituting with non-methoxylated analogs like 4-Nitrobenzenediazonium (Fast Red GG) eliminates the critical ortho-methoxy resonance stabilization, drastically reducing the aqueous pot life of the diazonium solution and compromising the intermolecular hydrogen bonding required for the lightfastness of the resulting pigment .
The position of the nitro group critically determines the electrophilic reactivity of the diazonium cation. In 2-Methoxy-5-nitrobenzenediazonium, the nitro group is meta to the diazonium moiety, providing moderate inductive (-I) activation. When compared to 2-Methoxy-4-nitrobenzenediazonium (Fast Red B), where the para-nitro group provides powerful resonance (-M) activation, the meta-configuration results in significantly slower, more controlled coupling kinetics [1]. This controlled reactivity is essential to prevent the rapid, uncontrolled precipitation and byproduct formation that occurs with highly activated diazonium salts.
| Evidence Dimension | Coupling reactivity and process control |
| Target Compound Data | Moderate inductive (-I) activation yields controlled, steady coupling kinetics. |
| Comparator Or Baseline | Fast Red B (para-nitro): Strong resonance (-M) activation causes extremely rapid coupling, increasing tarry byproduct formation. |
| Quantified Difference | Shift from resonance-driven to inductive-driven activation reduces reaction velocity, preventing uncontrolled precipitation and ensuring uniform crystal growth. |
| Conditions | Aqueous azo coupling with Naphthol AS derivatives at 0–5 °C. |
Controlled kinetics are critical for maximizing yield and ensuring batch-to-batch reproducibility in industrial azo pigment synthesis, preventing the formation of insoluble impurities.
The thermal stability of diazonium solutions dictates their processability in large-scale manufacturing. 2-Methoxy-5-nitrobenzenediazonium benefits from the electron-donating resonance effect of the ortho-methoxy group, which stabilizes the diazonium cation by forming an oxonium intermediate. Compared to the non-methoxylated baseline 4-Nitrobenzenediazonium (Fast Red GG), which rapidly decomposes and evolves nitrogen gas even at low temperatures, the target compound exhibits a significantly extended pot life at 0–5 °C [1].
| Evidence Dimension | Aqueous pot life and decomposition threshold |
| Target Compound Data | Stable aqueous diazonium solution at 0–5 °C with extended pot life. |
| Comparator Or Baseline | 4-Nitrobenzenediazonium: Highly unstable, rapid N2 evolution and decomposition under identical conditions. |
| Quantified Difference | Ortho-methoxy resonance stabilization significantly raises the activation energy for decomposition, extending usable process time. |
| Conditions | Aqueous diazotization and storage at 0–5 °C prior to coupling. |
Extended pot life reduces material waste and allows for larger, more efficient batch processing in industrial dye and pigment manufacturing.
The exact substitution pattern of the diazo precursor fundamentally dictates the crystal lattice and performance of the final pigment. 2-Methoxy-5-nitrobenzenediazonium is the requisite precursor for Pigment Red 23 (C.I. 12355). Substituting it with 2-Methyl-4-nitrobenzenediazonium (Fast Scarlet G) alters the intermolecular hydrogen bonding network in the final solid state, shifting the hue away from the required dark blue-red (scarlet) and significantly degrading the pigment's lightfastness and migration resistance .
| Evidence Dimension | Final pigment lightfastness and color index compliance |
| Target Compound Data | Yields Pigment Red 23 (C.I. 12355) with specific planar conformation and dark blue-red hue. |
| Comparator Or Baseline | 2-Methyl-4-nitrobenzenediazonium: Yields structurally different pigments with altered hue and lower lightfastness. |
| Quantified Difference | The 2-methoxy-5-nitro pattern is the sole configuration that meets the structural and lightfastness requirements for C.I. 12355. |
| Conditions | Standardized pigment formulation for inks and coatings. |
For procurement of precursors for high-grade inks, the exact substitution pattern is non-negotiable to meet strict commercial lightfastness and shade specifications.
This compound is the non-substitutable diazo component for synthesizing Pigment Red 23 (C.I. 12355) and Pigment Red 12. Its specific coupling kinetics ensure high purity and optimal crystal growth, making it the required choice for producing pigments used in premium printing inks, plastics, and industrial coatings.
Utilized extensively in the textile industry to produce deep, lightfast scarlet and brown shades on cellulosic fibers. By coupling with Naphthol AS derivatives directly on the fabric, manufacturers benefit from its stabilized pot life and controlled reactivity during the application process [1].
Employed in electrografting research to form covalently bound, highly stable methoxy-nitro-phenyl monolayers on carbon or metal electrodes. The ortho-methoxy group provides unique electronic properties and steric protection to the modified surface compared to standard nitrobenzenediazonium salts, making it ideal for advanced sensor development[2].
Irritant